methyl 2-chloro-5-(5-{(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate
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Overview
Description
METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolidinone ring: This can be achieved through the reaction of 4-fluorobenzaldehyde with hydrazine derivatives under acidic conditions.
Furan ring synthesis: The furan ring is often synthesized via a cyclization reaction involving furfural and appropriate reagents.
Coupling reactions: The final step involves coupling the pyrazolidinone and furan rings with the benzoate moiety using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
- METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
Uniqueness
The uniqueness of METHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H14ClFN2O5 |
---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
methyl 2-chloro-5-[5-[(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H14ClFN2O5/c1-30-22(29)16-10-12(2-8-18(16)23)19-9-7-15(31-19)11-17-20(27)25-26(21(17)28)14-5-3-13(24)4-6-14/h2-11H,1H3,(H,25,27)/b17-11- |
InChI Key |
QYOQVLIRLQGMAP-BOPFTXTBSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F)Cl |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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